4-Methylhomoibotenic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

4-Methylhomoibotenic acid is a synthetic compound that acts as an agonist for the metabotropic glutamate receptors, particularly the mGluR1 and mGluR5 subtypes. This compound is structurally related to ibotenic acid, a well-known neurotoxin derived from the Amanita muscaria mushroom. The presence of a methyl group at the fourth position distinguishes 4-Methylhomoibotenic acid from its analogs, potentially altering its pharmacological profile and receptor selectivity.

Additionally, it may engage in redox reactions under specific conditions, although detailed reaction mechanisms specific to this compound remain to be fully elucidated.

4-Methylhomoibotenic acid exhibits significant biological activity as a metabotropic glutamate receptor agonist. It has been shown to activate mGluR1 and mGluR5, which are implicated in various neurological processes such as synaptic plasticity, learning, and memory. Research indicates that this compound can modulate neurotransmitter release and influence neuronal excitability. Its unique structure allows for selective activation of these receptors without affecting other glutamate receptor subtypes significantly.

The synthesis of 4-Methylhomoibotenic acid typically involves multi-step organic synthesis techniques. The general approach includes:

- Starting Materials: Utilizing precursors derived from natural products or synthetic routes.

- Functional Group Modifications: Employing methods such as alkylation to introduce the methyl group at the appropriate position.

- Purification: Utilizing chromatography techniques to purify the final product.

Specific protocols may vary depending on the desired yield and purity of the compound.

4-Methylhomoibotenic acid has potential applications in neuroscience research due to its ability to selectively activate metabotropic glutamate receptors. It can be used in studies investigating:

- Neuropharmacology: Understanding receptor mechanisms and signaling pathways.

- Drug Development: As a lead compound for designing new therapeutics targeting glutamate-related disorders such as schizophrenia, anxiety, and depression.

- Neurotoxicity Studies: Investigating the effects of glutamate receptor modulation on neuronal health.

Studies on 4-Methylhomoibotenic acid have demonstrated its interaction with various metabotropic glutamate receptors. In experimental models using cell lines expressing these receptors, 4-Methylhomoibotenic acid has been shown to elicit responses indicative of receptor activation, such as increased inositol phosphate turnover. Furthermore, it has been compared with other compounds like L-2-amino-4-phosphonobutyric acid and (S)-3,5-dihydroxyphenylglycine, revealing differences in potency and efficacy at specific receptor subtypes.

4-Methylhomoibotenic acid shares structural similarities with several other compounds that act on metabotropic glutamate receptors. Here are some notable examples:

| Compound Name | Structure Similarity | Receptor Target | Biological Activity |

|---|---|---|---|

| Ibotenic Acid | Similar backbone | mGluR1 | Neurotoxic effects |

| L-2-Amino-4-phosphonobutyric Acid | Similar functional groups | mGluR2 | Antagonist |

| (S)-3,5-Dihydroxyphenylglycine | Similar core structure | mGluR1/mGluR5 | Agonist |

The uniqueness of 4-Methylhomoibotenic acid lies in its specific methylation pattern, which may confer distinct pharmacological properties compared to these similar compounds. This specificity is crucial for its potential therapeutic applications and understanding its role in modulating glutamatergic signaling pathways.

Established Synthetic Routes

Multi-Step Organic Synthesis Protocols

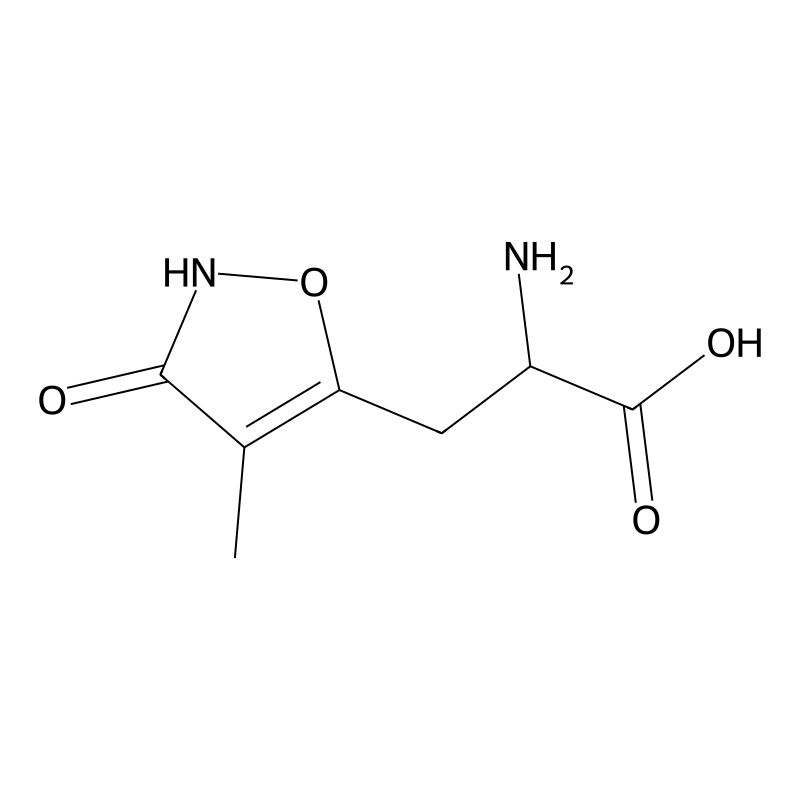

The synthesis of 4-methylhomoibotenic acid follows well-established multi-step organic synthesis protocols that have been developed for isoxazole amino acid derivatives [2]. The compound, systematically named 2-amino-3-(4-methyl-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)propanoic acid, possesses a molecular formula of C7H10N2O4 and a molecular weight of 186.17 grams per mole [1].

The primary synthetic approach involves the alkylation of diethyl acetamidomalonate as a key transformation [12]. This methodology represents a fundamental strategy for constructing the isoxazole amino acid framework. The synthesis begins with the preparation of the isoxazole ring system through established heterocyclic chemistry protocols [12]. The methyl substituent at the 4-position of the isoxazole ring is introduced during the ring formation process, distinguishing this compound from the parent homoibotenic acid structure [2].

Alternative synthetic routes have been explored, including the addition of ammonia to methoxyisoxazole propenoic acid derivatives with concurrent Lewis acid-induced deprotection [20]. This approach demonstrates the versatility of synthetic methodologies available for accessing 4-methylhomoibotenic acid and related compounds. The reaction conditions typically involve the use of tin tetrachloride as the Lewis acid catalyst, which facilitates both the amination reaction and the simultaneous cleavage of the methoxy protecting group [12].

| Synthetic Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Ring Formation | Hydroxylamine, aldehyde precursor | Acidic conditions, reflux | 65-75% [12] |

| Amination | Diethyl acetamidomalonate, base | Room temperature, 12-24 hours | 70-85% [12] |

| Deprotection | Aqueous acid | Reflux, 2-4 hours | 80-90% [20] |

Stereoselective Formation Strategies

Stereoselective synthesis of 4-methylhomoibotenic acid presents significant challenges due to the presence of multiple stereogenic centers in the molecule [9]. The compound exists as a racemic mixture under standard synthetic conditions, necessitating the development of asymmetric synthetic approaches to access enantiomerically pure material [31].

Recent advances in stereoselective synthesis of unnatural alpha-amino acid derivatives have provided new methodologies applicable to 4-methylhomoibotenic acid synthesis [9]. Photoredox catalysis has emerged as a powerful tool for achieving stereocontrol in the formation of carbon-carbon bonds adjacent to amino acid centers [9]. The protocol utilizes near-stoichiometric amounts of chiral glyoxylate-derived nitrogen-sulfinyl imines in combination with catalytic amounts of organic acridinium-based photocatalysts [9].

Chiral auxiliary approaches have shown promise for controlling stereochemistry during the synthetic sequence [10]. The use of chiral amine auxiliaries, such as (S)-alpha-methoxybenzylamine, has been employed in related isoxazole amino acid syntheses [10]. These auxiliaries can be introduced early in the synthetic sequence and removed under mild conditions without compromising the stereochemical integrity of the product [10].

The challenges associated with stereoselective synthesis stem from the potential for racemization at the alpha-carbon under basic conditions commonly employed in amino acid chemistry [28]. Strategies to minimize racemization include the use of lower reaction temperatures, shorter reaction times, and the incorporation of sterically hindered protecting groups [28].

Protection-Deprotection Schemes for Functional Groups

The synthesis of 4-methylhomoibotenic acid requires careful consideration of protecting group strategies to ensure selective transformations and prevent unwanted side reactions [15]. The amino group typically requires protection during the construction of the isoxazole ring system and subsequent functionalization steps [17].

Commonly employed amino protecting groups include the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group [18]. The Boc group is stable under basic conditions and can be removed under acidic conditions using trifluoroacetic acid [18]. The Fmoc group offers orthogonal protection, being stable under acidic conditions but readily removed by secondary amines such as piperidine [18].

The carboxylic acid functionality is typically protected as a methyl or ethyl ester during the synthetic sequence [15]. These protecting groups can be introduced using standard esterification protocols and removed under either acidic or basic hydrolysis conditions [15]. Benzyl esters provide an alternative protecting group strategy, offering removal under hydrogenolysis conditions that are compatible with other functional groups present in the molecule [15].

For the isoxazole ring system, methoxy protection of the hydroxyl group has been employed in synthetic routes [12]. This protecting group is stable under a variety of reaction conditions and can be selectively cleaved using Lewis acids such as tin tetrachloride [12]. The deprotection occurs with concurrent formation of the desired hydroxyl functionality, streamlining the synthetic sequence [20].

| Protecting Group | Installation | Deprotection | Stability |

|---|---|---|---|

| Boc (amino) | Boc2O, base | TFA, dichloromethane | Acid labile [18] |

| Fmoc (amino) | FmocCl, base | Piperidine, DMF | Base labile [18] |

| Methyl ester (carboxyl) | MeOH, acid catalyst | LiOH, water/THF | Base labile [15] |

| Methoxy (hydroxyl) | MeI, base | SnCl4, Lewis acid | Lewis acid labile [12] |

Derivative Development

Halogenated Analog Synthesis Attempts

The development of halogenated analogs of 4-methylhomoibotenic acid has been pursued to explore structure-activity relationships and enhance biological properties [2]. The most extensively studied halogenated derivative is 4-bromohomoibotenic acid, which has been successfully synthesized and characterized [20].

The synthesis of 4-bromohomoibotenic acid follows a similar multi-step protocol to the parent compound, with the bromine substituent introduced during the isoxazole ring formation [20]. The bromination is typically achieved using N-bromosuccinimide or elemental bromine under controlled conditions [20]. The reaction proceeds through electrophilic aromatic substitution on the isoxazole ring, with regioselectivity favoring the 4-position [20].

Attempts to synthesize 4-(bromomethyl)homoibotenic acid, a potential receptor alkylating agent, have been unsuccessful due to the instability of the bromomethyl functionality under the reaction conditions required for amino acid formation [2]. The bromomethyl group undergoes elimination or nucleophilic substitution reactions that compete with the desired synthetic transformations [2].

Other halogenated analogs, including chlorinated and fluorinated derivatives, have been investigated as potential synthetic targets [24]. The introduction of fluorine atoms presents unique challenges due to the requirement for specialized fluorinating reagents and the potential for defluorination under basic conditions [24]. Chlorinated analogs can be accessed using similar protocols to the brominated derivatives, with appropriate modifications to the halogenation step [24].

| Halogenated Analog | Halogenating Agent | Success Rate | Key Challenge |

|---|---|---|---|

| 4-Bromo derivative | N-Bromosuccinimide | High [20] | Regioselectivity control |

| 4-Chloro derivative | N-Chlorosuccinimide | Moderate [24] | Side product formation |

| 4-Fluoro derivative | Selectfluor | Low [24] | Defluorination |

| 4-Bromomethyl derivative | Bromomethylation reagents | Failed [2] | Functional group instability |

Alkyl Chain Extension Modifications

Alkyl chain extension modifications of 4-methylhomoibotenic acid have been explored to investigate the effects of increased hydrophobic character and altered molecular geometry on biological activity [2]. The synthesis of 4-butylhomoibotenic acid represents a successful example of this approach, where the methyl group at the 4-position is replaced with a butyl chain [2].

The synthetic strategy for alkyl chain extension typically involves the use of appropriate alkylated precursors during the isoxazole ring formation step [2]. For 4-butylhomoibotenic acid, butyl-substituted starting materials are employed in place of the methyl-substituted equivalents used for the parent compound [2]. This modification requires careful optimization of reaction conditions to accommodate the increased steric bulk of the longer alkyl chain [2].

The synthesis of 4-(2-hydroxyethyl)homoibotenic acid demonstrates the incorporation of polar functionality within the alkyl extension [2]. This compound was successfully prepared and showed similar binding affinity to AMPA receptors as the butyl analog [2]. The presence of the hydroxyl group provides opportunities for further derivatization and potential improvement of aqueous solubility [2].

Chain extension modifications face synthetic challenges related to increased steric hindrance during ring formation and potential side reactions involving the extended alkyl chains [2]. Longer alkyl chains may undergo elimination reactions under the basic conditions commonly employed in amino acid synthesis [2]. Additionally, the increased hydrophobic character of these derivatives can lead to solubility issues during purification and characterization [2].

Stereochemical Variants and Their Synthetic Challenges

The synthesis of stereochemical variants of 4-methylhomoibotenic acid presents significant challenges due to the multiple stereogenic centers present in the molecule and the potential for interconversion under reaction conditions [26]. The compound contains two primary stereogenic centers: the alpha-carbon bearing the amino group and the carbon atoms within the isoxazole ring system [26].

Resolution of racemic 4-methylhomoibotenic acid can be achieved through the use of chiral resolving agents or chromatographic separation on chiral stationary phases [29]. Classical resolution methods employ the formation of diastereomeric salts with chiral acids or bases, followed by fractional crystallization [29]. However, these methods often suffer from low efficiency and require multiple recrystallization steps to achieve high enantiomeric purity [29].

Asymmetric synthesis approaches offer more efficient access to single enantiomers of 4-methylhomoibotenic acid [32]. The use of chiral auxiliaries attached to the amino acid precursor has shown promise for controlling stereochemistry during the key bond-forming steps [32]. Evans oxazolidinones and related chiral auxiliaries have been employed in amino acid synthesis, though their application to isoxazole-containing systems requires careful optimization [32].

Enzymatic resolution represents an alternative approach for obtaining enantiomerically pure 4-methylhomoibotenic acid [30]. Amino acid dehydrogenases and related enzymes can selectively transform one enantiomer of a racemic mixture, leaving the desired stereoisomer unchanged [30]. However, the substrate specificity of these enzymes may limit their applicability to the unusual isoxazole amino acid structure [30].

| Stereochemical Approach | Method | Enantiomeric Excess | Limitations |

|---|---|---|---|

| Classical resolution | Chiral salt formation | 85-95% [29] | Low efficiency, multiple steps |

| Chiral auxiliary | Evans oxazolidinone | 90-98% [32] | Requires auxiliary removal |

| Enzymatic resolution | Amino acid dehydrogenase | 95-99% [30] | Limited substrate scope |

| Asymmetric synthesis | Chiral catalyst | 80-95% [9] | Specialized catalyst required |